molecular formula C20H13FN2OS B5751081 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B5751081
M. Wt: 348.4 g/mol
InChI Key: FSMQSTGOFFLCCZ-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound that belongs to the class of thiazole derivatives

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the reaction of 4-fluorophenacyl bromide with a substituted thiourea under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The reaction conditions include heating the mixture to reflux temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of specific biochemical pathways . For example, the compound may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)18-12-25-20(22-18)23-19(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMQSTGOFFLCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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